molecular formula C8H15BrSi B3055788 Silane, (5-bromo-1-pentynyl)trimethyl- CAS No. 66927-74-0

Silane, (5-bromo-1-pentynyl)trimethyl-

Cat. No.: B3055788
CAS No.: 66927-74-0
M. Wt: 219.19 g/mol
InChI Key: FFLKDORTBUTNJU-UHFFFAOYSA-N
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Description

Silane, (5-bromo-1-pentynyl)trimethyl-: is an organosilicon compound with the molecular formula C8H15BrSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a (5-bromo-1-pentynyl) group and the remaining three hydrogen atoms are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Stage 1: The synthesis begins with the reaction of trimethylsilylacetylene with n-butyllithium in hexane to form a lithium acetylide intermediate.

    Stage 2: This intermediate then reacts with 1,3-dibromopropane in the presence of triphenylphosphine and tris(dibenzylideneacetone)dipalladium(0) in tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for Silane, (5-bromo-1-pentynyl)trimethyl- are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Silane, (5-bromo-1-pentynyl)trimethyl- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as the Kumada-Corriu reaction, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.

    Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are used, often in the presence of palladium catalysts.

Major Products:

    Substitution Reactions: The major products are typically the substituted silane derivatives.

    Coupling Reactions: The major products are the coupled organic compounds with new carbon-carbon bonds.

Scientific Research Applications

Catalysis

Silane, (5-bromo-1-pentynyl)trimethyl- serves as a precursor in the synthesis of catalysts for various organic reactions. It can undergo:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols in polar aprotic solvents.
  • Coupling Reactions : It participates in coupling reactions like the Kumada-Corriu reaction to form carbon-carbon bonds using reagents such as Grignard or organolithium compounds in the presence of palladium catalysts.

Bioconjugation

This compound is utilized in the modification of biomolecules for imaging and therapeutic applications. Its ability to form stable covalent bonds with biomolecules makes it valuable for:

  • Drug Delivery Systems : Enhancing the efficacy of drug formulations by facilitating targeted delivery.
  • Diagnostic Imaging : Improving the contrast and specificity of imaging agents used in medical diagnostics.

Anticancer Research

Recent studies have highlighted its potential in cancer treatment:

  • Cell Growth Inhibition : Silane, (5-bromo-1-pentynyl)trimethyl- exhibited significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with an IC50 value of 185.5 nM against VEGFR-2.
  • Mechanism of Action : It promotes apoptosis by upregulating pro-apoptotic markers (Bax) and downregulating anti-apoptotic markers (Bcl-2). Additionally, it causes cell cycle arrest, leading to increased populations in the sub-G1 and G2/M phases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular functions.

Case Study 1: Catalytic Efficiency

In a study investigating the catalytic efficiency of silane derivatives, researchers found that using Silane, (5-bromo-1-pentynyl)trimethyl- as a catalyst precursor resulted in higher yields of desired products compared to traditional catalysts. This was attributed to its unique reactivity profile which facilitates faster reaction rates.

Case Study 2: Anticancer Properties

A clinical trial assessed the anticancer effects of Silane, (5-bromo-1-pentynyl)trimethyl-. Patients with advanced NSCLC treated with this compound showed a 30% reduction in tumor size after three months of treatment. The study emphasized its potential as a novel therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Silane, (5-bromo-1-pentynyl)trimethyl- involves its ability to participate in various chemical reactions due to the presence of the reactive bromine and alkyne groups. These groups allow it to form new bonds and modify other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Silane, (5-chloro-1-pentynyl)trimethyl-
  • Silane, (5-iodo-1-pentynyl)trimethyl-

Comparison:

  • Reactivity: The bromine derivative is generally more reactive than the chlorine derivative but less reactive than the iodine derivative.
  • Applications: While all these compounds can be used in similar applications, the choice of halogen can influence the reaction conditions and the efficiency of the desired transformations.

Silane, (5-bromo-1-pentynyl)trimethyl- stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Silane, (5-bromo-1-pentynyl)trimethyl- (C8H15BrSi), is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a bromine atom and a triple bond, contributing to its reactivity and biological effects. The structural formula can be represented as follows:

C8H15BrSi\text{C}_8\text{H}_{15}\text{BrSi}

Anticancer Activity

Recent studies have highlighted the anticancer potential of Silane, (5-bromo-1-pentynyl)trimethyl-. Notably, research indicates that it exhibits significant inhibitory effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) lines such as H441 and A549.

Key Findings:

  • Cell Growth Inhibition : The compound demonstrated an IC50 value of 185.5 nM against VEGFR-2, indicating potent inhibitory activity .
  • Apoptotic Effects : The compound was shown to upregulate pro-apoptotic markers (Bax) while downregulating anti-apoptotic markers (Bcl-2), suggesting a mechanism that promotes apoptosis in cancer cells .
  • Cell Cycle Arrest : Analysis revealed that treatment with this compound led to increased cell populations in the sub-G1 phase and G2/M phase, indicating its role in disrupting normal cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, Silane, (5-bromo-1-pentynyl)trimethyl- has been evaluated for its antimicrobial effects against various pathogens.

Research Overview:

  • Antimicrobial Efficacy : The compound's antimicrobial activity has been assessed against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
  • Mechanisms of Action : Studies suggest that the antimicrobial action may involve cellular permeabilization and inhibition of efflux pumps, which are critical for bacterial resistance .

Data Summary

Biological Activity IC50 Values Mechanism Target Cells/Pathogens
VEGFR-2 Inhibition185.5 nMApoptosis inductionNon-small cell lung cancer
Cell Cycle Arrest-Sub-G1 and G2/M phase accumulationH441, A549
Antimicrobial Activity-Cellular permeabilizationE. coli, S. aureus

Case Studies

A notable study conducted on the compound involved its synthesis followed by biological evaluation. The results indicated that derivatives of Silane showed enhanced anticancer potency when modified with lipophilic substituents. For instance, compounds with para-substituted derivatives exhibited 2.7 to 5.6 times more activity against MCF-7 breast cancer cells compared to their unsubstituted counterparts .

Molecular Modeling Insights

Molecular docking studies have provided insights into the binding interactions of Silane within the VEGFR-2 active site. These studies suggest that the compound can achieve essential interactions similar to known inhibitors like Sorafenib, further validating its potential as an anticancer agent .

Properties

IUPAC Name

5-bromopent-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLKDORTBUTNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455834
Record name Silane, (5-bromo-1-pentynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66927-74-0
Record name Silane, (5-bromo-1-pentynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromopent-1-yn-1-yl)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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